

Pharmacological Profile & Early Clinical Data

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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

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The table below summarizes key characteristics and available data for **branebrutinib**.

Property	Branebrutinib (BMS-986195)
Status	Investigational (clinical trials for autoimmune diseases) [1] [2]
Mechanism	Potent, highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine Kinase (BTK) [3] [4] [5]
Key Pharmacologic Advantage	Rapid systemic inactivation of BTK at very low doses due to high potency and favorable PK/PD properties [3] [4]
Selectivity	>5000-fold selectivity for BTK over 240 other kinases; high selectivity within Tec kinase family [3]
Half-Life (Plasma)	~1.2 - 1.7 hours (short). Rapidly absorbed (T_{max} ~1 hour) [3]
Key PK/PD Finding	Rapid and high BTK occupancy (100% after single 10 mg dose) maintained long after plasma clearance (BTK occupancy half-life: 115-154 hours) [3]
Phase 1 Safety (Healthy Subjects)	Well-tolerated. Most adverse events were mild/moderate. One serious AE led to discontinuation [3]

Detailed Experimental Data and Protocols

Here is a deeper dive into the key experiments and methodologies that generated the data above.

Mass Spectrometry BTK Occupancy Assay

This was the core pharmacodynamic (PD) method used in the Phase 1 study to measure drug action directly [3].

- **Objective:** To quantify the percentage of BTK proteins in peripheral blood cells that are bound and occupied by **branebrutinib**.
- **Protocol:**
 - **Sample Collection:** Blood samples were collected from healthy participants before and at multiple time points after **branebrutinib** administration.
 - **Protein Analysis:** A mass spectrometry assay was used to distinguish and measure the ratio of drug-bound BTK to free (unbound) BTK.
 - **Data Calculation:** BTK occupancy percentage was calculated from these measurements, providing a direct readout of target engagement.
- **Finding:** A single 10 mg dose achieved 100% BTK occupancy. The decay of occupancy over time was predictable, with a half-life of 115-154 hours, demonstrating sustained pharmacodynamic effects despite a short plasma half-life [3].

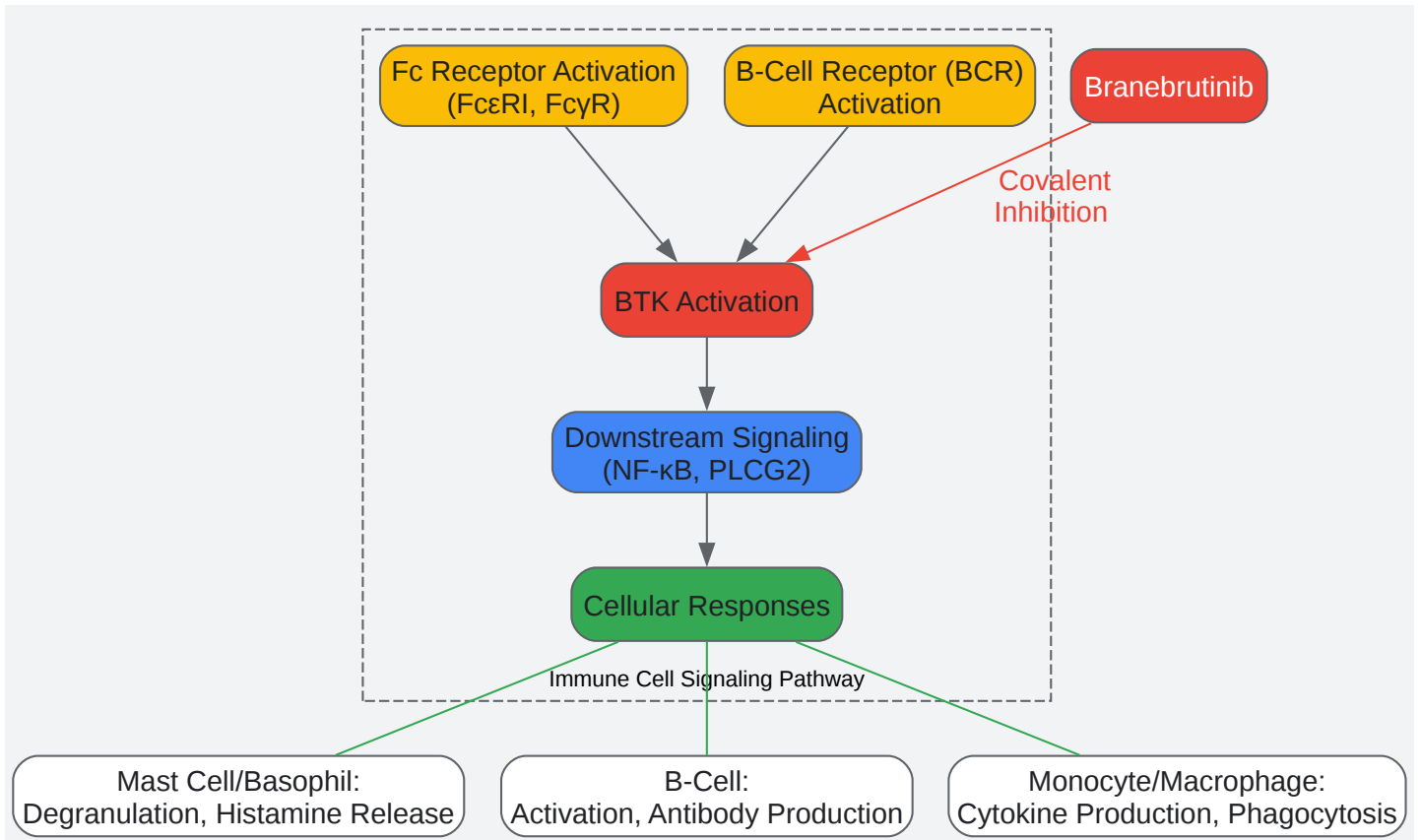
Preclinical Selectivity Profiling

The high selectivity of **branebrutinib** was established before human trials [3].

- **Objective:** To assess the potential for off-target effects by evaluating the drug's interaction with other kinases.
- **Protocol:** **Branebrutinib** was screened against a panel of 240 diverse kinases.
- **Finding:** It demonstrated more than 5000-fold selectivity for BTK over the vast majority of off-target kinases, with only a few closely related Tec family kinases showing less selectivity [3].

BTK Inhibition Pathway and Drug Action

The following diagram illustrates the strategic role of BTK in immune signaling and how **branebrutinib** exerts its effect.



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Research Status and Context

- **Current Research Focus:** Clinical trials have been conducted for several autoimmune conditions, including **rheumatoid arthritis**, **systemic lupus erythematosus (SLE)**, and **primary Sjögren's syndrome** [1] [2]. This aligns with its mechanism of targeting BTK in multiple immune cell types.
- **Therapeutic Index Considerations:** The **therapeutic index** compares a drug's efficacy (benefit) to its toxicity (risk). For **branebrutinib**, available data suggests a potentially favorable profile due to its **high selectivity and rapid, sustained target engagement at low doses**, which may minimize off-target toxicity [3] [4]. However, a definitive therapeutic index cannot be established without comprehensive efficacy and long-term safety data from large-scale clinical trials in patient populations.

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Address: Ontario, CA 91761, United States

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